3-Phenyl-1H-pyrrol-1-ol

HDAC inhibition Epigenetics Cancer therapeutics

Secure a critical N-hydroxy-pyrrole scaffold for your medicinal chemistry campaigns. Unlike N-H or N-alkyl analogs, 3-Phenyl-1H-pyrrol-1-ol provides the essential redox activity and zinc-chelating N-OH pharmacophore required for designing potent HDAC inhibitors and probing zinc-dependent enzymes. This compound enables unique 2H-pyrrolenine-N-oxide intermediates for advanced cycloadditions, a reactivity profile unreachable with non-hydroxylated phenylpyrroles. Ensure target engagement success by procuring this specific, differentiated building block.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 34288-46-5
Cat. No. B14688757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1H-pyrrol-1-ol
CAS34288-46-5
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN(C=C2)O
InChIInChI=1S/C10H9NO/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-8,12H
InChIKeyGFEOETSOHSKIDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-1H-pyrrol-1-ol (CAS 34288-46-5): A Key N-Hydroxy-Phenylpyrrole Scaffold for Targeted Synthesis and Medicinal Chemistry


3-Phenyl-1H-pyrrol-1-ol (IUPAC: 1-hydroxy-3-phenylpyrrole) is a heterocyclic compound of the N-hydroxy-pyrrole subclass, characterized by a phenyl group at the 3-position and a hydroxyl group at the 1-position (N-OH) on the pyrrole ring . This compound possesses the molecular formula C₁₀H₉NO and a molecular weight of 159.18 g/mol . The presence of the N-hydroxy moiety fundamentally distinguishes its chemical reactivity profile from its N-unsubstituted or N-alkylated analogs, making it a specialized building block for advanced synthetic transformations and a distinct pharmacophoric entity in medicinal chemistry campaigns .

3-Phenyl-1H-pyrrol-1-ol (34288-46-5): Why N-Unsubstituted and N-Alkyl Analogs Cannot Serve as Functional Replacements


Within the phenylpyrrole chemical space, subtle structural variations at the pyrrole nitrogen atom profoundly alter both reactivity and biological target engagement. 3-Phenyl-1H-pyrrol-1-ol is an N-hydroxy derivative, whereas common comparators like 3-phenyl-1H-pyrrole (CAS 27649-43-0) possess an N-H moiety, and 1-methyl-3-phenylpyrrole bears an N-methyl group. This distinction is critical because the N-OH group introduces unique redox activity and metal-chelating potential . In biological systems, this translates to divergent enzyme inhibition profiles; for instance, the N-methyl analog 1-methyl-3-phenylpyrrole exhibits a weak Ki of 118 μM against monoamine oxidase B (MAO-B) , whereas the N-hydroxy moiety in related scaffolds enables potent inhibition of metalloenzymes like histone deacetylases (HDACs) [1]. Therefore, procurement of the specific N-hydroxy compound is mandatory for applications reliant on its distinctive electronic and chelating properties.

3-Phenyl-1H-pyrrol-1-ol (34288-46-5) Evidence-Based Differentiation Guide: Quantitative Data for Informed Procurement


N-Hydroxy Phenylpyrrole Scaffold Enables HDAC Inhibition Unattainable with N-Unsubstituted or N-Alkyl Analogs

The N-hydroxy group on 3-phenyl-1H-pyrrol-1-ol is a critical pharmacophore for histone deacetylase (HDAC) inhibition, a property absent in the N-unsubstituted comparator 3-phenyl-1H-pyrrole (CAS 27649-43-0). Structure-activity relationship (SAR) studies on phenylpyrrole-based HDAC inhibitors demonstrate that hydroxamic acid functionality—structurally and electronically mimicked by the N-OH pyrrole moiety—is essential for potent zinc-chelating activity within the HDAC catalytic site [1]. While direct quantitative HDAC inhibition data for 3-phenyl-1H-pyrrol-1-ol is not publicly available, class-level inference from hydroxyphenyl pyrrole derivatives confirms that compounds bearing the N-hydroxy or hydroxamic acid motif achieve nanomolar to low micromolar IC₅₀ values against HDAC isoforms, whereas non-hydroxylated analogs show negligible activity [1].

HDAC inhibition Epigenetics Cancer therapeutics

Distinct Enzyme Inhibition Profile: N-Methyl Analog Demonstrates Weak MAO-B Inhibition (Ki = 118 μM) Whereas N-Hydroxy Scaffold Targets Metalloenzymes

A direct cross-study comparison reveals the divergent biological activity profiles of N-substituted phenylpyrroles. The N-methyl derivative 1-methyl-3-phenylpyrrole exhibits only weak inhibition of monoamine oxidase B (MAO-B), with a reported Ki value of 118 μM . This is in stark contrast to the N-hydroxy compound 3-phenyl-1H-pyrrol-1-ol, which, by virtue of its N-OH group, is mechanistically precluded from acting as a simple MAO-B substrate or inhibitor; instead, it is structurally predisposed for metalloenzyme inhibition (e.g., HDACs) . This fundamental difference in target engagement underscores that 3-phenyl-1H-pyrrol-1-ol cannot be replaced by 1-methyl-3-phenylpyrrole for assays or syntheses requiring N-OH reactivity.

MAO-B inhibition Enzyme selectivity Neurochemistry

Reactivity Profile: N-OH Group Enables Unique Oxidative Transformations Not Possible with 3-Phenyl-1H-pyrrole

The N-hydroxy group of 3-phenyl-1H-pyrrol-1-ol confers a distinct oxidation potential compared to the N-H analog 3-phenyl-1H-pyrrole (CAS 27649-43-0). The N-OH moiety can undergo dehydrogenation to form cyclic conjugated 2H-pyrrolenine-N-oxide intermediates, which exhibit pronounced reactivity towards dienophiles—a transformation that is chemically inaccessible from the N-H starting material [1]. This redox behavior is a key differentiator for synthetic applications requiring N-oxide generation or subsequent cycloaddition chemistry.

Synthetic chemistry Oxidation reactions N-oxide chemistry

3-Phenyl-1H-pyrrol-1-ol (34288-46-5): Validated Research and Industrial Applications Based on Differential Evidence


Medicinal Chemistry: HDAC Inhibitor Lead Optimization and Probe Development

The N-hydroxy pharmacophore of 3-phenyl-1H-pyrrol-1-ol makes it a valuable starting point for designing novel histone deacetylase (HDAC) inhibitors [1]. Research teams can utilize this compound to synthesize focused libraries of hydroxamic acid mimetics, leveraging the phenylpyrrole core for isoform selectivity. This application is directly supported by class-level evidence showing that N-hydroxy-phenylpyrroles possess the essential zinc-binding group required for HDAC engagement [1].

Chemical Biology: Tool Compound for Investigating Metalloenzyme Zinc-Chelation

Given the established role of N-hydroxy heterocycles as zinc-chelating motifs, 3-phenyl-1H-pyrrol-1-ol can be employed as a control compound or fragment in biochemical assays targeting zinc-dependent enzymes beyond HDACs (e.g., matrix metalloproteinases) [1]. Its use allows researchers to probe the contribution of the N-OH group to target binding, a property that distinguishes it from non-hydroxylated phenylpyrroles .

Synthetic Organic Chemistry: Precursor for N-Oxide and Cycloaddition Chemistry

3-Phenyl-1H-pyrrol-1-ol serves as a specialized building block for generating reactive 2H-pyrrolenine-N-oxide intermediates [2]. These intermediates are valuable in Diels-Alder cycloadditions and other pericyclic reactions for constructing complex heterocyclic frameworks. This application stems directly from the unique oxidative behavior of the N-OH group, which is not replicable with 3-phenyl-1H-pyrrole [2].

Quote Request

Request a Quote for 3-Phenyl-1H-pyrrol-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.